Chiral Differentiation vs Achiral Analogs
3-Ethylmorpholine hydrochloride exists as distinct (R)- and (S)-enantiomers (CAS 218785-38-7 and 218594-88-8) with a defined stereogenic center at the C3 position, whereas N-ethylmorpholine (CAS 100-74-3) is achiral . Commercial (S)-3-ethylmorpholine hydrochloride is supplied with 97% minimum purity by HPLC, providing a defined chiral environment with specific optical rotation values [1]. In chiral ionic liquid applications, the C3-ethyl substituted morpholine framework provides a stereochemical environment that enhances enantioselectivity in asymmetric catalytic reactions, a property fundamentally inaccessible to N-alkylated morpholine derivatives lacking a stereogenic center [2].
| Evidence Dimension | Presence of stereogenic center and enantiomeric purity specification |
|---|---|
| Target Compound Data | Chiral (one stereogenic center at C3); 97% minimum purity by HPLC; distinct (R)- and (S)-enantiomers available |
| Comparator Or Baseline | N-Ethylmorpholine: Achiral (no stereogenic center) |
| Quantified Difference | Qualitative binary difference (chiral versus achiral); 97% enantiomeric purity commercially specified |
| Conditions | HPLC purity analysis; commercial product specifications |
Why This Matters
Enables enantioselective catalysis and chiral resolution applications that achiral N-ethylmorpholine cannot perform, justifying selection for asymmetric synthesis workflows.
- [1] Capot Chemical Co., Ltd. (S)-3-Ethylmorpholine hydrochloride (CAS 218594-88-8) Certificate of Analysis: Purity 97% (Min, HPLC). View Source
- [2] Kuujia. 3-Ethylmorpholine: Applications in Chiral Catalysis and Enantioselective Reactions. View Source
